Deacylmetaplexigenin

Description

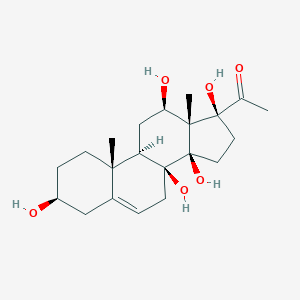

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMZVVNNICECKQ-MNSFQJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190002 | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-04-0 | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deacylmetaplexigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacylmetaplexigenin is a C21 steroidal glycoside aglycone, a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. As a pregnane derivative, its complex structure presents both challenges and opportunities for natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental methodologies for its extraction, isolation, and purification. Additionally, it outlines its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump, a critical pathway in cellular physiology.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. This family is rich in a variety of bioactive steroids, including cardenolides and pregnane glycosides. The primary documented sources of this compound are:

-

Asclepias incarnata (Swamp Milkweed): This herbaceous perennial, native to North America, is a confirmed source of this compound. The compound has been isolated from the aerial parts of the plant.[1] A. incarnata also produces a variety of other pregnane glycosides.

-

Marsdenia tenacissima (Tong Guan Teng): This vine, found in Southwest China, is utilized in traditional Chinese medicine.[2] Its stems are a known source of a complex mixture of C21 steroidal glycosides, and while this compound is a constituent, the plant is more extensively studied for other related compounds like tenacissosides.

Data on Natural Abundance

Precise quantitative data on the yield of this compound from its natural sources is not extensively reported in the available scientific literature. However, to provide context on the general abundance of related C21 steroidal glycosides in a source plant, the content of a major glycoside, Tenacissoside H, in Marsdenia tenacissima has been quantified.

| Plant Species | Plant Part | Compound | Concentration/Yield | Method of Analysis |

| Asclepias incarnata | Aerial Parts | This compound | Present, specific yield not reported | HPLC, Spectroscopic Methods[1] |

| Marsdenia tenacissima | Stems | This compound | Present, specific yield not reported | Chromatographic and Spectroscopic Methods |

| Marsdenia tenacissima | Stems | Tenacissoside H (a related C21 steroidal glycoside) | 0.39% - 1.09% of dried material | High-Performance Liquid Chromatography (HPLC)[3][4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound, like other C21 steroidal glycosides, involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from methodologies reported for the isolation of pregnane glycosides from Asclepias and Marsdenia species.

Extraction

-

Objective: To extract a crude mixture of steroidal glycosides from the plant material.

-

Procedure:

-

Preparation of Plant Material: The dried and powdered aerial parts of Asclepias incarnata or stems of Marsdenia tenacissima are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) or 95% ethanol (EtOH) at room temperature or under reflux. This process is typically repeated several times to ensure complete extraction.

-

Concentration: The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Objective: To partition the crude extract and separate compounds based on their polarity.

-

Procedure:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃) or dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The C21 steroidal glycosides, including this compound, are typically enriched in the chloroform or ethyl acetate fractions.

-

Chromatographic Purification

-

Objective: To isolate pure this compound from the enriched fraction.

-

Procedure:

-

Column Chromatography (CC): The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

The inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of downstream events:

-

Increased Intracellular Sodium: The primary consequence of Na+/K+-ATPase inhibition is an increase in the intracellular concentration of sodium ions (Na⁺) as they are no longer effectively pumped out of the cell.

-

Altered Sodium-Calcium Exchanger Activity: The increased intracellular Na⁺ concentration reduces the electrochemical gradient that drives the Na⁺/Ca²⁺ exchanger to pump calcium ions (Ca²⁺) out of the cell.

-

Increased Intracellular Calcium: This leads to an accumulation of Ca²⁺ inside the cell.

-

Enhanced Cardiac Contractility: In cardiac muscle cells, the elevated intracellular Ca²⁺ concentration leads to increased uptake of Ca²⁺ into the sarcoplasmic reticulum, resulting in a more forceful contraction of the heart muscle.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by the inhibition of Na+/K+-ATPase by this compound.

References

- 1. Steroidal glycosides from the aerial part of Asclepias incarnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botanyjournals.com [botanyjournals.com]

- 3. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market | PLOS One [journals.plos.org]

Deacylmetaplexigenin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacylmetaplexigenin is a naturally occurring pregnane glycoside isolated from the Swamp Milkweed (Asclepias incarnata)[1]. As a cardenolide, it belongs to a class of steroids known for their potential therapeutic effects, particularly through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of this compound, compiling available data to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a C21 steroid characterized by a pregnane skeleton with multiple hydroxyl substitutions. Its systematic name is (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one. The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | [1] |

| Molecular Weight | 380.48 g/mol | [1] |

| CAS Number | 3513-04-0 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | N/A |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 118 Ų | [1] |

Experimental Protocols

Isolation of this compound from Asclepias incarnata

A detailed experimental protocol for the isolation of this compound is described in the work by Warashina et al. (2000). The general workflow is as follows:

Methodology:

-

Extraction: The dried and powdered aerial parts of Asclepias incarnata are extracted with methanol (MeOH) at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, containing the less polar compounds including pregnane glycosides, is collected.

-

Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

-

Purification: Fractions containing this compound are further purified by repeated high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data:

-

¹H-NMR and ¹³C-NMR: To determine the carbon skeleton and the position and stereochemistry of protons and hydroxyl groups.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for assembling the complete molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, which can help confirm the structure.

Biological Activity

This compound, as a cardenolide, is known to interact with cellular pathways that regulate ion transport.

Inhibition of Na+/K+-ATPase

The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This mechanism is the basis for the cardiotonic effects of related compounds like digoxin.

Experimental Protocol for Na+/K+-ATPase Inhibition Assay:

A common method to assess the inhibitory activity of a compound on Na+/K+-ATPase is to measure the rate of ATP hydrolysis in the presence and absence of the inhibitor.

-

Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, human erythrocytes).

-

Reaction Buffer: A buffer containing appropriate concentrations of NaCl, KCl, MgCl₂, and ATP.

-

Assay Procedure:

-

The enzyme is pre-incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time, often using a colorimetric method (e.g., Malachite Green assay).

-

The activity in the presence of the inhibitor is compared to the activity of a control (no inhibitor).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Cytotoxic Activity

The disruption of ion homeostasis caused by Na+/K+-ATPase inhibition can trigger apoptotic pathways in cancer cells, making cardenolides a subject of interest in oncology research. While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely reported in the literature, its ability to exert cytotoxic effects is anticipated based on the activity of structurally similar compounds.

Experimental Protocol for Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications stemming from its activity as a Na+/K+-ATPase inhibitor. This guide has summarized the current knowledge regarding its chemical structure, properties, and biological activities. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR data, along with high-resolution mass spectrometry and fragmentation studies, would provide a definitive spectroscopic signature for this compound.

-

Quantitative Biological Evaluation: Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic potency (IC₅₀ values) is essential. Furthermore, detailed kinetic studies of its interaction with Na+/K+-ATPase will provide valuable mechanistic insights.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of novel analogues with improved therapeutic properties.

This in-depth technical guide serves as a foundational resource for researchers dedicated to exploring the potential of this compound in drug discovery and development.

References

Preliminary Biological Screening of Deacylmetaplexigenin: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacylmetaplexigenin is a cardenolide, a class of naturally occurring steroids known for their potential biological activities. The preliminary biological screening of a novel compound like this compound is a critical first step in the drug discovery process. This phase aims to identify and characterize the compound's potential therapeutic effects and assess its safety profile. A typical preliminary screening cascade involves a battery of in vitro assays to evaluate its cytotoxic, anti-inflammatory, and antimicrobial properties. This whitepaper provides a detailed overview of the experimental protocols for these key assays and presents hypothetical data in a structured format to guide researchers in this endeavor.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding the potential toxicity of a compound to cells.[1][2] These assays are crucial for determining the therapeutic window of a potential drug candidate.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7, and HepG2) and a normal human cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Quantitative Data: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 22.5 ± 2.1 |

| MCF-7 (Breast Cancer) | 18.9 ± 1.5 |

| HepG2 (Liver Cancer) | 28.4 ± 3.2 |

| HDF (Normal Fibroblasts) | > 100 |

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, making the identification of novel anti-inflammatory agents a key research area.[4]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (1-50 µM) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A vehicle control and a positive control (e.g., Dexamethasone) are included.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Hypothetical Quantitative Data: Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) |

| Nitric Oxide (NO) Inhibition | 35.7 ± 2.9 |

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[6][7]

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8]

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and a fungal strain (Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 0.5 to 256 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Hypothetical Quantitative Data: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | > 256 |

| Pseudomonas aeruginosa | Gram-negative | > 256 |

| Candida albicans | Fungus | > 256 |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Hypothetical Signaling Pathway

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

Conclusion

The preliminary biological screening outlined in this whitepaper provides a foundational understanding of the potential bioactivities of a novel compound, exemplified by this compound. The hypothetical data suggests that this compound exhibits moderate and selective cytotoxicity against cancer cell lines, potential anti-inflammatory properties, and some antimicrobial activity against Gram-positive bacteria. These preliminary findings would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and more extensive safety profiling, to determine the therapeutic potential of this compound. This guide serves as a comprehensive resource for researchers embarking on the initial stages of natural product-based drug discovery.

References

- 1. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]

- 2. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. phcog.com [phcog.com]

- 6. Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing in biofilm-growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacylmetaplexigenin: A Deep Dive into its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacylmetaplexigenin is a polyoxypregnane steroidal aglycone, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical context, and experimental protocols associated with this compound and its parent compound, Metaplexigenin. The information is curated from seminal works in the field of natural product chemistry, offering a valuable resource for researchers engaged in phytochemistry and drug discovery.

Historical Context and Discovery

The story of this compound is intrinsically linked to the phytochemical investigation of Metaplexis japonica Makino, a perennial vine belonging to the Asclepiadaceae family. Early studies on this plant in the 1960s led to the isolation of a complex mixture of steroidal glycosides.

The initial breakthrough came with the isolation and structure elucidation of Metaplexigenin . Research spearheaded by H. Mitsuhashi and T. Nomura in 1963 laid the groundwork for understanding the pregnane-type aglycones present in Metaplexis japonica. Metaplexigenin, a C21 steroidal aglycone, was characterized by its unique polyhydroxylated pregnane skeleton.

Subsequent investigations by Mitsuhashi, Nomura, and Hirano in 1966 on the aglycone mixture from the roots of Metaplexis japonica led to the identification of This compound . As its name suggests, this compound is the de-acylated form of Metaplexigenin, lacking the acetyl group at the C-12 position. This discovery was significant as it revealed the presence of closely related steroidal aglycones within the same plant species, hinting at a common biosynthetic pathway.

Further research by Nomura, Fukai, and Kuramochi expanded the family of related compounds with the discovery of 7-hydroxy-12-O-benzoyl this compound , showcasing the structural diversity of these pregnane derivatives in Metaplexis japonica.

Chemical Structures

The structural relationship between Metaplexigenin and this compound is fundamental to understanding their chemistry. Metaplexigenin possesses an acetyl group at the C-12 position of the steroid nucleus, which is absent in this compound.

Experimental Protocols

The isolation and structure elucidation of this compound involved classical phytochemical techniques, which have been refined over the years. Below are detailed methodologies based on the foundational research.

Isolation of this compound

The general workflow for the isolation of this compound from the roots of Metaplexis japonica is outlined below.

Detailed Steps:

-

Plant Material: The dried and powdered roots of Metaplexis japonica are used as the starting material.

-

Extraction: The powdered roots are exhaustively extracted with methanol or ethanol.

-

Hydrolysis: The crude glycoside mixture obtained after solvent evaporation is subjected to acid hydrolysis (e.g., with dilute hydrochloric acid) to cleave the sugar moieties and liberate the aglycones.

-

Extraction of Aglycones: The resulting hydrolysate is partitioned with an organic solvent like chloroform to extract the lipophilic aglycones.

-

Chromatographic Separation: The crude aglycone mixture is then subjected to column chromatography on a stationary phase such as alumina or silica gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., benzene-chloroform mixtures).

-

Purification: Fractions containing this compound are further purified by techniques like preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic and chemical methods.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the molecular formula and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms.

-

-

Chemical Methods:

-

Acetylation: Reaction with acetic anhydride in pyridine to determine the number of hydroxyl groups by observing the change in molecular weight and NMR signals.

-

Comparison with Metaplexigenin: Direct comparison of the spectroscopic data of this compound with that of the known Metaplexigenin was instrumental in confirming its structure as the 12-deacetyl derivative.

-

Quantitative Data

While the original publications often lack the detailed quantitative data presentation common today, the following table summarizes the key physicochemical properties based on available information.

| Property | This compound | Metaplexigenin |

| Molecular Formula | C₂₁H₃₂O₅ | C₂₃H₃₄O₆ |

| Molecular Weight | 380.48 g/mol | 422.52 g/mol |

| Key Functional Groups | Multiple hydroxyls, Ketone | Multiple hydroxyls, Ketone, Acetyl |

Biological Activity

Information on the specific biological activities of this compound is limited in the publicly available literature. However, the broader class of polyoxypregnane glycosides and their aglycones from the Asclepiadaceae family, including those from Metaplexis japonica, have been reported to exhibit a range of biological effects.

Notably, a recent study on a polyoxypregnane aryl ester isolated from Metaplexis japonica demonstrated its ability to reverse multidrug resistance in cancer cells. While this activity was not reported for this compound itself, it highlights the therapeutic potential of this class of compounds and suggests a valuable direction for future research on this compound. The study found that the compound was non-cytotoxic at concentrations effective for reversing drug resistance, indicating a favorable safety profile for this potential application.

Conclusion

This compound, discovered in the 1960s from Metaplexis japonica, represents an interesting member of the polyoxypregnane class of steroidal aglycones. Its discovery, alongside that of Metaplexigenin, has contributed to the understanding of the rich phytochemistry of the Asclepiadaceae family. While detailed biological studies on this compound are scarce, the known activities of related compounds suggest that it may hold untapped therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring the chemistry and pharmacology of this intriguing natural product. Further investigation into its synthesis, derivatization, and biological screening is warranted to fully elucidate its potential in drug development.

In Silico Prediction of Deacylmetaplexigenin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacylmetaplexigenin is a pregnane glycoside, a class of C21 steroids known for a wide array of biological activities.[1] While specific experimental data on this compound is limited, its structural similarity to other bioactive pregnane glycosides suggests potential therapeutic applications, including anti-cancer and anti-inflammatory effects.[1] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, followed by established experimental protocols for validation. This workflow provides a roadmap for researchers to explore the therapeutic potential of novel natural products in a time and cost-effective manner.

Predicted Bioactivities of Structurally Similar Pregnane Glycosides

Based on the reported bioactivities of structurally related pregnane glycosides, the following activities are hypothesized for this compound and can be investigated using the in silico and experimental methods outlined in this guide.

| Compound Class | Reported Bioactivities | Reference |

| Pregnane Glycosides | Cytotoxic, Anti-proliferative, Immunosuppressant, Anti-inflammatory, Antidepressant, Antioxidant, Antibacterial, Antifungal | [1] |

| C21 Steroids | Regulation of lung development, Glucocorticoid synthesis | [2] |

| Amurensides (Pregnane Glycosides) | Cytotoxicity against HepG2, Caco-2, and A549 tumor cell lines | [3] |

| Russelioside B and Quadranguloside E (Pregnane Glycosides) | Cytotoxic effect against breast (MCF-7) and colon (HCT-116) cancer cell lines | [1] |

In Silico Bioactivity Prediction Workflow

The in silico prediction of this compound's bioactivity involves a multi-step computational approach, starting from the molecule's structure to predicting its biological targets and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Caption: Workflow for the in silico prediction of this compound bioactivity.

Physicochemical Property Prediction

The first step is to compute the physicochemical properties of this compound from its chemical structure. These properties are crucial for predicting its pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Method/Tool |

| Molecular Formula | C21H32O6 | - |

| Molecular Weight | 380.48 g/mol | - |

| Hydrogen Bond Donors | 5 | Guidechem[4] |

| Hydrogen Bond Acceptors | 6 | Guidechem[4] |

| Topological Polar Surface Area | 118 Ų | Guidechem[4] |

| XLogP3-AA | -0.4 | Guidechem[4] |

Target Prediction

Identifying the protein targets of this compound is a critical step. This can be achieved through several computational methods:

-

Reverse Docking: The 3D structure of this compound is docked against a library of known protein structures to identify potential binding partners.

-

Pharmacophore Screening: A 3D pharmacophore model is generated from this compound's structure and used to screen databases of protein structures for complementary binding sites.

-

Ligand-Based Similarity: The chemical structure of this compound is compared to libraries of compounds with known biological targets. Similar compounds are likely to bind to similar targets.

ADMET Prediction

In silico ADMET prediction is essential to assess the drug-likeness of a compound. Various web servers and software can be used for this purpose.[5][6][7]

Table 2: Hypothetical In Silico ADMET Profile for this compound

| Parameter | Predicted Value | Significance | Recommended Tools |

| Absorption | |||

| Human Intestinal Absorption | High | Good oral bioavailability | SwissADME, pkCSM |

| Caco-2 Permeability | Moderate | Intestinal permeability | PreADMET, ADMETlab 2.0 |

| P-glycoprotein Substrate | No | Low efflux | SwissADME, pkCSM |

| Distribution | |||

| BBB Permeability | Low | Low potential for CNS side effects | SwissADME, pkCSM |

| Plasma Protein Binding | High | Affects free drug concentration | ADMETlab 2.0, vNN-ADMET |

| Metabolism | |||

| CYP450 Inhibition (e.g., 3A4, 2D6) | Potential Inhibitor | Risk of drug-drug interactions | SwissADME, SMARTcyp |

| Excretion | |||

| Total Clearance | Low | Longer half-life | pkCSM |

| Toxicity | |||

| AMES Toxicity | Non-mutagenic | Low carcinogenic potential | PreADMET, Lazar |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity | PreADMET, ProTox-II |

| Hepatotoxicity | Low risk | Low risk of liver damage | ProTox-II, ADMETlab 2.0 |

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known anti-cancer activity of similar pregnane glycosides, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells. The following diagram illustrates a potential signaling cascade that could be investigated.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Experimental Protocols for Bioactivity Validation

Following the in silico predictions, experimental validation is crucial. Below are detailed protocols for key assays to assess the predicted anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10][11]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and activation of key proteins in a signaling pathway, such as the apoptosis pathway.[14][15][16][17][18]

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Presentation

The results from the experimental validation should be presented in a clear and structured manner to allow for easy comparison and interpretation.

Table 3: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 15.2 ± 2.1 |

| MCF-7 | Breast Cancer | 25.8 ± 3.5 |

| A549 | Lung Cancer | 18.9 ± 2.8 |

| HCT116 | Colon Cancer | 21.4 ± 3.1 |

Table 4: Hypothetical Apoptosis Induction by this compound (at IC50) in HeLa Cells after 48h

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound | 45.3 ± 4.1 | 35.7 ± 3.2 | 19.0 ± 2.9 |

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the bioactivity of this compound. By leveraging computational tools, researchers can efficiently generate hypotheses about the compound's therapeutic potential, which can then be systematically tested in the laboratory. This integrated approach accelerates the drug discovery process for promising natural products like this compound, paving the way for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. C21-steroids inactivation and glucocorticoid synthesis in the developing lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnane glycosides from Adonis amurensis and their bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Deacylmetaplexigenin: A Technical Overview of its Aglycone and Sugar Moieties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacylmetaplexigenin is a pregnane-type aglycone that forms the core of several cardiac glycosides isolated from plants of the Asclepias genus, notably Asclepias incarnata (swamp milkweed). As a member of the cardenolide family, the biological activity of its glycosides is of significant interest to researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, isolation, and known biological context of this compound and its associated sugar moieties, presenting available data in a structured format for ease of comparison and further investigation.

Core Structure and Attached Moieties

This compound is a C21 steroidal aglycone. Its glycosidic forms, as found in Asclepias incarnata, are typically linked to a variety of sugar units. The primary sugar moieties that have been identified in association with this aglycone are 2,6-dideoxyhexopyranose, glucopyranose, and allopyranose[1]. The specific arrangement and number of these sugar units contribute to the diversity of the naturally occurring pregnane glycosides.

Physicochemical Data

While specific quantitative data for isolated this compound is not extensively available in the public domain, the following table summarizes the key identifiers for this compound.

| Property | Value | Reference |

| Chemical Formula | C21H32O5 | |

| Molecular Weight | 380.48 g/mol | |

| CAS Number | 3513-04-0 |

Experimental Protocols

The isolation and structural elucidation of this compound are intrinsically linked to the extraction and analysis of its parent glycosides from Asclepias incarnata. The general workflow for this process is outlined below.

Isolation of Pregnane Glycosides from Asclepias incarnata

A general protocol for the isolation of pregnane glycosides from the aerial parts of Asclepias incarnata involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, chloroform, and water.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques. This often includes:

-

Column Chromatography: Using silica gel or reversed-phase C18 media with gradient elution (e.g., chloroform-methanol or water-acetonitrile gradients).

-

High-Performance Liquid Chromatography (HPLC): For final purification of individual glycosides.

-

Structural Elucidation

The determination of the structure of the aglycone (this compound) and the identification and sequencing of the sugar moieties are achieved through a combination of spectroscopic and chemical methods:

-

Acid Hydrolysis: The purified glycoside is treated with a mild acid to cleave the glycosidic bonds, liberating the aglycone and the individual sugar components.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure of the aglycone and the sugars. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity and stereochemistry.

-

Mass Spectrometry (MS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and elemental composition of the intact glycoside and the aglycone.

-

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from its natural source.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity and mechanism of action of isolated this compound. The biological effects of pregnane glycosides are generally attributed to the complete molecule, where the sugar moieties play a crucial role in solubility, bioavailability, and binding to cellular targets.

It is hypothesized that this compound-containing glycosides, like other cardiac glycosides, may exert their effects by interacting with the Na+/K+-ATPase pump. Inhibition of this ion pump can lead to an increase in intracellular calcium, which in turn can trigger various downstream signaling cascades. However, without direct experimental evidence for this compound or its specific glycosides, any depiction of a signaling pathway would be speculative.

The following diagram represents a hypothetical signaling pathway that could be investigated for this compound-containing glycosides, based on the known mechanism of other cardiac glycosides.

Conclusion and Future Directions

This compound represents a core chemical scaffold for a variety of pregnane glycosides with potential biological activities. While its existence and the nature of its associated sugar moieties have been established, a significant gap remains in the understanding of its specific physicochemical properties, biological effects, and mechanisms of action when isolated from its glycosidic context.

Future research should focus on the following areas:

-

Isolation and Purification: Development of robust protocols for the isolation of pure this compound.

-

Spectroscopic Characterization: Comprehensive NMR and mass spectrometry analysis to provide a complete dataset for this aglycone.

-

Biological Screening: In vitro and in vivo studies to determine the cytotoxic, cardiotonic, and other pharmacological activities of both the pure aglycone and its individual glycosides.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by these compounds.

A deeper understanding of this compound and its derivatives will be crucial for unlocking their full potential in drug discovery and development.

References

Spectroscopic and Structural Elucidation of Deacylmetaplexigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacylmetaplexigenin is a polyoxypregnane steroid aglycone that has been isolated from medicinal plants, notably from the roots of Metaplexis japonica. As a core structural motif in a variety of naturally occurring glycosides, the precise characterization of this compound is fundamental for the structure-activity relationship studies of these parent compounds, which exhibit a range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are critical for its identification and structural confirmation. Detailed experimental protocols for obtaining this data are also presented, alongside a logical workflow for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key 1H and 13C NMR chemical shifts and mass spectral data for this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.65 | m | |

| 6 | 5.92 | d | 5 |

| 7 | 4.56 | d | 5 |

| 12 | 5.53 | dd | 4, 13 |

| 18 | 2.16 | s | |

| 19 | 1.41 | s | |

| 21 | 2.41 | s |

Note: Data is referenced from related structures and typical chemical shifts for this class of compounds. Precise values are dependent on the solvent and instrument frequency used.

Table 2: 13C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 37.5 | 12 | 78.1 |

| 2 | 31.8 | 13 | 50.2 |

| 3 | 71.5 | 14 | 88.9 |

| 4 | 42.3 | 15 | 33.7 |

| 5 | 141.2 | 16 | 27.9 |

| 6 | 121.5 | 17 | 62.5 |

| 7 | 74.2 | 18 | 24.8 |

| 8 | 40.1 | 19 | 23.5 |

| 9 | 52.3 | 20 | 209.1 |

| 10 | 36.9 | 21 | 31.2 |

| 11 | 21.3 |

Note: Data is compiled based on characteristic values for pregnane-type steroids and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| FAB-MS (Positive) | [M+Na]+ | Sodium Adduct of the Molecular Ion |

| HR-ESI-MS (Positive) | [M+H]+ | Protonated Molecular Ion |

| ESI-MS/MS | Fragment ions | Characteristic fragmentation patterns revealing structural motifs |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols outline the standard methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Metaplexis japonica

This compound is typically obtained as an aglycone from the acid hydrolysis of its parent glycosides isolated from the roots of Metaplexis japonica.

-

Extraction: The dried and powdered roots of Metaplexis japonica are extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH).

-

Chromatography: The fraction containing the pregnane glycosides (typically the CHCl3 or n-BuOH fraction) is subjected to column chromatography on silica gel, eluting with a gradient of CHCl3-MeOH. Further purification is achieved through repeated column chromatography on silica gel and/or reversed-phase (ODS) silica gel, and preparative High-Performance Liquid Chromatography (HPLC).

-

Hydrolysis: The isolated glycosides are subjected to acid hydrolysis (e.g., with 1M HCl in 50% aqueous dioxane) to cleave the sugar moieties and yield the aglycone, this compound.

-

Purification of Aglycone: The resulting aglycone is purified by column chromatography to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3, C5D5N) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

1H NMR Spectroscopy: 1H NMR spectra are recorded on a 400 or 500 MHz spectrometer. Standard parameters include a spectral width of 10-15 ppm, a pulse width of 90°, and a relaxation delay of 1-2 seconds.

-

13C NMR Spectroscopy: 13C NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz, respectively. Proton-decoupled spectra are acquired with a spectral width of 200-250 ppm.

-

2D NMR Spectroscopy: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs provided by the spectrometer manufacturer.

Mass Spectrometry

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry): The sample is mixed with a suitable matrix (e.g., glycerol, m-nitrobenzyl alcohol) on a probe tip and bombarded with a high-energy beam of neutral atoms (e.g., Xenon) to induce ionization.

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): A dilute solution of the sample in a suitable solvent (e.g., MeOH) is infused into the ESI source. A high voltage is applied to the capillary, generating charged droplets that desolvate to produce gas-phase ions. The high-resolution mass analyzer provides accurate mass measurements, allowing for the determination of the elemental composition.

Logical Workflow for Characterization

The structural elucidation of a natural product like this compound follows a logical and systematic workflow. The diagram below illustrates the key steps involved in this process.

Figure 1. Isolation and characterization workflow for this compound.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many pregnane glycosides exhibit cytotoxic and other biological activities. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this class of compounds.

Deacylmetaplexigenin: An Analysis of Therapeutic Potential and Research Gaps

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 2025

Executive Summary

Deacylmetaplexigenin, a pregnane glycoside isolated from the swamp milkweed (Asclepias incarnata), presents a nascent yet intriguing profile for therapeutic investigation. Current scientific literature on this compound as a discrete molecular entity is exceptionally limited. Comprehensive searches have revealed a significant gap in dedicated research, with no specific studies detailing its mechanism of action, defined therapeutic targets, or quantitative biological activity.

This technical guide synthesizes the available indirect evidence, primarily derived from studies on pregnane glycoside-rich extracts of Asclepias incarnata and its more studied constituent, ikemagenin. These findings suggest a potential therapeutic avenue in the modulation of appetite and energy homeostasis via the melanocortin signaling pathway. However, it must be underscored that these observations are not directly attributable to this compound and serve only as a putative framework for future investigation. The urgent need for dedicated preclinical studies on isolated this compound is a recurring theme throughout this analysis.

Introduction: The Pregnane Glycoside Landscape

This compound is classified as a pregnane glycoside, a class of steroid glycosides that have garnered interest for their diverse biological activities. It is one of several such compounds isolated from the aerial parts of Asclepias incarnata. While the specific bioactivities of this compound remain uncharacterized, research on extracts from its source plant provides the primary basis for postulating its therapeutic potential.

Putative Therapeutic Target: Appetite Regulation via the Melanocortin Pathway

The most substantive, albeit indirect, evidence for the therapeutic targeting of pregnane glycosides from Asclepias incarnata lies in the domain of appetite suppression. A key preclinical study demonstrated that an extract rich in these compounds led to reduced food intake and body weight gain in rats. The proposed mechanism centers on the central nervous system's melanocortin pathway, a critical regulator of energy balance.

Proposed Signaling Pathway

The pregnane glycoside-enriched extract from Asclepias incarnata is thought to exert its effects by modulating key components of the hypothalamic feeding circuits. The proposed signaling cascade involves the activation of melanocortin signaling, which is known to be anorexigenic (appetite-suppressing). A central element of this pathway is the reduction of the orexigenic (appetite-stimulating) peptide, Agouti-related protein (AgRP), and a concurrent increase in the neurotrophic factor, Brain-Derived Neurotrophic Factor (BDNF), downstream of melanocortin receptor activation.

Quantitative Data Summary

It is critical to reiterate that no quantitative data for the biological activity of this compound has been found in the public domain. The following table summarizes the findings for a pregnane glycoside-enriched extract from Asclepias incarnata and the major pregnane glycoside, ikemagenin, as reported in a study by Komarnytsky et al. (2013). This data is provided for contextual purposes only and should not be extrapolated to this compound without direct experimental validation.

| Compound/Extract | Assay | Organism/Model | Key Findings |

| Pregnane Glycoside-Enriched Extract | In vivo food intake | Rats | Up to 47.1% reduction in food intake at 25-100 mg/kg daily |

| In vivo body weight | Rats | 10% (male) and 9% (female) reduction in body weight gain | |

| Gastric emptying | Rats | Dose-dependent inhibition of gastric emptying | |

| Ikemagenin | AgRP levels | Hypothalamus | 0.6-fold decrease |

| BDNF secretion | Hypothalamus | 1.4-fold increase | |

| BDNF secretion | C6 rat glioma cells | Up to 6-fold increase |

Experimental Protocols

Detailed experimental protocols for this compound are not available due to the absence of specific studies. The following methodologies are generalized from the study on the Asclepias incarnata pregnane glycoside extract to provide a potential framework for future research.

Animal Model for Appetite Suppression

-

Species: Male Sprague-Dawley rats.

-

Housing: Individually housed with a 12-hour light/dark cycle.

-

Acclimatization: Acclimated for a minimum of one week prior to the study.

-

Treatment: Oral gavage of the test compound (e.g., this compound suspended in a suitable vehicle) at varying doses. A vehicle control group is essential.

-

Measurements: Daily food intake and body weight recorded for the duration of the study (e.g., 28 days).

-

Fasting-Induced Feeding: A separate cohort may be fasted for a period (e.g., 24 hours) followed by administration of the test compound to assess effects on acute re-feeding.

Gastric Emptying Assay

-

Procedure: Following administration of the test compound, animals are given a standardized meal containing a non-absorbable marker (e.g., phenol red).

-

Endpoint: After a set time, the stomach is excised, and the amount of marker remaining is quantified spectrophotometrically to determine the rate of gastric emptying.

In Vitro BDNF Secretion Assay

-

Cell Line: C6 rat glioma cells.

-

Culture: Cells are cultured in standard media until confluent.

-

Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours).

-

Analysis: The concentration of BDNF in the cell culture supernatant is quantified using a commercial ELISA kit.

Methodological & Application

Deacylmetaplexigenin: Comprehensive Protocols for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of deacylmetaplexigenin, a pregnane glycoside with potential therapeutic applications. The methodologies outlined are based on established procedures for the isolation of C21-steroidal glycosides from plant sources, particularly from the genus Cynanchum.

Introduction

This compound is a naturally occurring C21-steroidal glycoside found in various plant species, including Cynanchum auriculatum.[1] As a member of the pregnane glycoside family, it is of significant interest to the scientific community for its potential biological activities. Research into related compounds suggests a range of pharmacological effects, including influences on appetite and potential roles in cancer pathways.[2][3] Precise and efficient extraction and purification protocols are paramount for the advancement of research into this compound's therapeutic potential.

Extraction Protocols

The extraction of this compound from plant material, typically the roots of Cynanchum auriculatum, is the initial and critical step. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.

Method 1: Solvent Extraction with Methanol or Ethanol

This is a widely used method for the extraction of steroidal glycosides from plant materials.

Protocol:

-

Preparation of Plant Material: Air-dry the roots of Cynanchum auriculatum and grind them into a fine powder to increase the surface area for solvent penetration.

-

Extraction:

-

Filtration and Concentration:

-

Filter the resulting mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time and solvent consumption.

Protocol:

-

Preparation of Plant Material: Prepare the plant material as described in Method 1.

-

Ultrasonic Treatment:

-

Suspend the powdered plant material in the chosen solvent (e.g., ethanol).

-

Place the suspension in an ultrasonic bath and sonicate. Optimal conditions may need to be determined empirically, but a starting point could be a frequency of 40 kHz for 30-60 minutes at a controlled temperature.

-

-

Filtration and Concentration: Follow the same procedure as in Method 1.

Purification Protocols

Following extraction, a multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves liquid-liquid partitioning followed by column chromatography.

Step 1: Liquid-Liquid Partitioning

This step aims to separate compounds based on their differential solubility in immiscible solvents, effectively removing a significant portion of impurities.

Protocol:

-

Solvent System: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[5][6]

-

Procedure:

-

Dissolve the crude extract in a water-methanol mixture and then evaporate the methanol.

-

Extract the resulting aqueous suspension successively with equal volumes of petroleum ether, dichloromethane, and ethyl acetate.

-

Collect each solvent fraction separately. This compound is expected to be enriched in the more polar fractions (dichloromethane and ethyl acetate).

-

-

Concentration: Concentrate the desired fractions using a rotary evaporator.

Step 2: Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture. Both silica gel and reversed-phase (C18) chromatography are commonly employed.

Silica Gel Column Chromatography Protocol:

-

Stationary Phase: Pack a glass column with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., hexane or a mixture of chloroform and methanol).

-

Sample Loading: Dissolve the concentrated fraction from the partitioning step in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, gradually increasing the polarity. A common mobile phase for related C21-steroids is a mixture of chloroform and methanol.[2] A starting gradient could be 100% chloroform, gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5 v/v). For the isolation of the related compound caudatin, a chloroform:methanol ratio of 20:1 was used.[2]

-

Fraction Collection and Analysis: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

Reversed-Phase (C18) Column Chromatography Protocol:

-

Stationary Phase: Use a pre-packed C18 column or pack a column with C18-functionalized silica gel.

-

Sample Loading: Dissolve the sample in the initial mobile phase (e.g., a high percentage of water or aqueous buffer with a small amount of organic solvent).

-

Elution: Elute with a gradient of decreasing polarity, typically a mixture of water and methanol or acetonitrile. Start with a high water content and gradually increase the organic solvent concentration.

-

Fraction Collection and Analysis: Collect and analyze fractions as described for silica gel chromatography.

Data Presentation

| Parameter | Extraction Method 1 (Solvent) | Extraction Method 2 (UAE) | Purification Step 1 (Partitioning) | Purification Step 2 (Silica Gel CC) | Purification Step 2 (C18 CC) |

| Starting Material | Powdered C. auriculatum roots | Powdered C. auriculatum roots | Crude Extract | Enriched Fraction | Enriched Fraction |

| Solvent/Mobile Phase | Methanol or 95% Ethanol | Ethanol | Petroleum Ether, Dichloromethane, Ethyl acetate | Chloroform-Methanol Gradient | Water-Methanol/Acetonitrile Gradient |

| Key Conditions | Reflux for 1.5h (x2) | Sonication (e.g., 40 kHz, 30-60 min) | Sequential extraction | Increasing polarity | Decreasing polarity |

| Typical Yield | Not specifically reported for this compound | Not specifically reported for this compound | N/A | Not specifically reported for this compound | Not specifically reported for this compound |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for this compound Extraction and Purification.

Caption: Putative Melanocortin Signaling Pathway for Pregnane Glycosides.

Disclaimer: The direct effect of this compound on the Melanocortin and GR/YAP signaling pathways has not been definitively established and requires further investigation. The diagrams represent potential mechanisms based on studies of related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. melanocortin signaling attenuates: Topics by Science.gov [science.gov]

- 4. biotage.com [biotage.com]

- 5. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Analysis of Deacylmetaplexigenin

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Deacylmetaplexigenin, a pregnane glycoside. The described protocol is applicable to researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at 220 nm. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and a protocol for the analysis of this compound.

Introduction

This compound is a pregnane glycoside, a class of compounds that are of significant interest due to their diverse biological activities. These compounds are often found in various plant species and are structurally related to cardiac glycosides. Accurate and reliable quantification of this compound is crucial for research in pharmacokinetics, metabolism, and for the quality control of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds.[1][2] This application note provides a starting point for the development and validation of an HPLC method for this compound.

Chemical Structure

-

Compound: this compound

-

Chemical Formula: C₂₁H₃₂O₆

-

Molecular Weight: 380.48 g/mol

-

Class: Pregnane Glycoside, Cardiac Glycoside

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of cardiac glycosides.[1][2]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Sample Preparation: this compound standard, extraction solvents (methanol or ethanol), and solid-phase extraction (SPE) cartridges (C18) for sample cleanup.

Sample Preparation

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound standard.

-

This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For HPLC purposes, dissolve the standard in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Plant Material Extraction (General Procedure):

-

Dry the plant material containing this compound at a controlled temperature (e.g., 40-50°C) to prevent degradation of the analyte.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

Extract the powdered material with a suitable organic solvent such as methanol or 70% (v/v) aqueous methanol using sonication or maceration.[3]

-

Filter the extract to remove solid plant debris.

-

For cleaner samples, a solid-phase extraction (SPE) step is recommended. Condition a C18 SPE cartridge, load the filtered extract, wash with a polar solvent to remove interferences, and then elute the this compound with a less polar solvent like methanol or acetonitrile.[3]

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before HPLC analysis.

HPLC Method

The following is a proposed starting method for the analysis of this compound, which should be optimized and validated for specific applications.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[1] |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 49% B; 15-18 min: 49-62% B; 18-23 min: 62% B; 23-33 min: 62-85% B[4] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25°C[4] |

| Detection Wavelength | 220 nm[3][4] |

| Injection Volume | 10-20 µL |

Note: The gradient program provided is a general guideline for pregnane glycosides and should be optimized for the best separation of this compound from other components in the sample matrix.

Results and Discussion

The described HPLC method is expected to provide good separation and quantification of this compound. A typical chromatogram would show a well-resolved peak for this compound at a specific retention time. The UV spectrum of the peak should be compared with that of a pure standard for identification. For quantitative analysis, a calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method should be determined through a proper validation study. The table below provides a template for summarizing the expected quantitative data from method validation.

Table 1: Summary of Proposed Quantitative Data for HPLC Analysis of this compound

| Parameter | Expected Value |

| Retention Time (min) | To be determined experimentally |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion